molecular formula C95H110N8O44 B1679390 Ristocetin CAS No. 1404-55-3

Ristocetin

Cat. No. B1679390
CAS RN: 1404-55-3
M. Wt: 2067.9 g/mol
InChI Key: VUOPFFVAZTUEGW-FBMDODLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ristocetin is a glycopeptide antibiotic, obtained from Amycolatopsis lurida . It was previously used to treat staphylococcal infections but is no longer used clinically because it caused thrombocytopenia and platelet agglutination . Now, it is used solely to assay those functions in vitro in the diagnosis of conditions such as von Willebrand disease (vWD) and Bernard–Soulier syndrome .


Synthesis Analysis

Ristocetin is a fermentation product of Nocardia lurida . The commercial preparation of this antibiotic, Spontin, is a mixture of two closely related components, designated ristocetin A (> 90%) and ristocetin B . They can be separated by paper strip electrophoresis and paper chromatography .


Molecular Structure Analysis

Ristocetin A and B contain amino and phenolic groups . Ristocetin A contains 4 moles of mannose and 2 moles each of glucose, D-arabinose, and rhamnose, while ristocetin B contains 1 mole of D-arabinose and 2 moles each of mannose, glucose, and rhamnose .


Chemical Reactions Analysis

When ristocetin A and B are hydrolyzed with acid, the sugars and an amino fragment are split off and the activities against sensitive Gram-positive bacteria are increased up to 30-fold .


Physical And Chemical Properties Analysis

Ristocetin compounds are amphoteric, can be isolated as free bases and crystallized as sulphates . They are soluble in acidic aqueous solutions, less soluble in neutral aqueous solutions, and generally insoluble in organic solvents . They are very stable in aqueous acidic solutions .

Scientific Research Applications

Platelet Aggregation and Morphology

  • Effects on Human Platelets : Ristocetin induces platelet aggregation with distinct morphological changes, such as extremely tortuous boundaries and many swollen α-granules. It continues to alter platelet morphology even after maximum aggregation has been achieved (Ts'ao, Green, & Rossi, 2009).

Interaction with Von Willebrand Factor

  • Exposing ADAMTS13 Cleavage Site of VWF : Ristocetin exposes the ADAMTS13 cleavage site on VWF and enhances its cleavage, suggesting that exposure of the GPIbα binding site on VWF is coupled to exposure of the ADAMTS13 cleavage site (Chen, Ling, López, & Chung, 2010).
  • Role in Traumatic Brain Injury : Ristocetin has been used to uncover the potential role of VWF in impaired platelet aggregation following traumatic brain injury, demonstrating altered platelet aggregation responses in TBI patients (Kornblith et al., 2018).

Antibacterial and Antiviral Activity

  • Antibacterial and Antiviral Derivatives : Derivatives of ristocetin have been synthesized with antibacterial activity against gram-positive bacteria and antiviral activity against influenza A virus (Pintér et al., 2010).

Structural Analysis and Applications

  • Structure in Complex with Cell-Wall Mimetic : The crystal structure of ristocetin A in complex with a bacterial cell-wall peptide provides insights into its antimicrobial mechanism, revealing differences in dimerization and ligand binding (Nahoum, Spector, & Loll, 2009).

Diagnostic Applications

  • Ristocetin-Induced Platelet Aggregation Studies : Ristocetin is utilized in diagnosing defects in VWF or the platelet glycoprotein Ibα-V-IX function. It aids in identifying deficiencies or dysfunctions in these components (Frontroth & Favaloro, 2017).

Future Directions

Recent studies have investigated the effects of a combination of ristocetin and CXCL12 at low doses on human platelet activation . Simultaneous stimulation with ristocetin and CXCL12 at subthreshold doses synergistically induce platelet aggregation . This could open new avenues for understanding the role of ristocetin in platelet function and related disorders.

properties

IUPAC Name

methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOPFFVAZTUEGW-FBMDODLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H110N8O44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894853
Record name Ristocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2067.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ristocetin

CAS RN

1404-55-3
Record name Ristocetin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ristocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ristocetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
27,400
Citations
DC Jordan - Mechanism of Action, 1967 - Springer
… closely related components, designated ristocetin A (> 90%) and ristocetin B. Although these two … Both ristocetin A and B contain amino and phenolic groups but whereas ristocetin A …
Number of citations: 18 link.springer.com
JR Fehlner, REJ Hutchinson… - Proceedings of the …, 1972 - National Acad Sciences
… the structure of the aglycone of ristocetin A. By hydrolysis of 1 mM ristocetin with 6 N HCl in a … Hydrolysis of 400 mg of ristocetin yielded a total, after separation and desalting, of about 75 …
Number of citations: 24 www.pnas.org
MA Howard, BG Firkin - Thrombosis and haemostasis, 1971 - thieme-connect.com
… Ristocetin is an effective antibiotic which was withdrawn from clinical use following a high … the addition of Ristocetin. In this paper, further investigations of Ristocetin aggregation of …
Number of citations: 711 www.thieme-connect.com
VH Flood, JC Gill, PA Morateck… - Blood, The Journal …, 2010 - ashpublications.org
… ), including VWF antigen (VWF:Ag) and VWF ristocetin cofactor activity (VWF:RCo). When … that is independent of ristocetin. Because the VWF:RCo assay depends on ristocetin binding to …
Number of citations: 164 ashpublications.org
JE Sadler - Blood, The Journal of the American Society of …, 2010 - ashpublications.org
When patients bleed unexpectedly, we try our best to explain why but have to make do with imperfect tools. For example, a diagnosis of von Willebrand disease (VWD) may be …
Number of citations: 14 ashpublications.org
BS Coller, HR Gralnick - The Journal of clinical investigation, 1977 - Am Soc Clin Investig
… pH requirements of ristocetin-induced aggregation are consistent with ristocetin needing a net positive charge to induce aggregation. We considered that ristocetin's effect might simply …
Number of citations: 117 www.jci.org
CSP Jenkins, D Meyer, MD Dreyfus… - British Journal of …, 1974 - Wiley Online Library
… Twice washed normal platelets aggregate to ristocetin whereas four … ristocetin with platelets and plasmatic components has been investigated. A mechanism is proposed for ristocetin…
Number of citations: 102 onlinelibrary.wiley.com
EJ GANGAROSA, TR Johnson… - AMA Archives of Internal …, 1960 - jamanetwork.com
… Ristocetin * is a new antimicrobial agent consisting of two antibiotics, ristocetin A and B. These … Several investigators have demonstrated the merit of ristocetin in problems of severe …
Number of citations: 96 jamanetwork.com
CE Van Rooyen, AJ MacLeod… - Canadian Medical …, 1958 - ncbi.nlm.nih.gov
THE LITRATURE contains many references to the use of ristocetin A and B (4: 1). This antibiotic is de-rived from Nocardia lurida and exerts bactericidal effect against a range of Gram-…
Number of citations: 5 www.ncbi.nlm.nih.gov
CM Harris, TM Harris - Journal of the American Chemical Society, 1982 - ACS Publications
… The change of configuration at residue I is the only major change we propose for the structure of ristocetin A.The assignment of the S configuration to residue I was made by Williams …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.